molecular formula C14H15N3O3S B13788389 Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate CAS No. 92376-38-0

Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate

Cat. No.: B13788389
CAS No.: 92376-38-0
M. Wt: 305.35 g/mol
InChI Key: RJHNBVMEFCNKCP-UHFFFAOYSA-N
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Description

3-Methyl-5-(3-phenylureido)-4-isothiazolecarboxylic acid ethyl ester is a complex organic compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(3-phenylureido)-4-isothiazolecarboxylic acid ethyl ester typically involves multiple steps

    Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a thiocarbonyl group can be reacted with a nitrogen source to form the isothiazole ring.

    Introduction of the Phenylureido Group: This step involves the reaction of the isothiazole derivative with phenyl isocyanate to form the phenylureido group.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(3-phenylureido)-4-isothiazolecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

3-Methyl-5-(3-phenylureido)-4-isothiazolecarboxylic acid ethyl ester has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s properties can be exploited in the development of new materials, such as polymers or coatings with specific functionalities.

    Biological Studies:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(3-phenylureido)-4-isothiazolecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The isothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylureido group may enhance binding affinity and specificity, while the ester group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(3-phenylureido)-4-isothiazolecarboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    3-Methyl-5-(3-phenylureido)-4-isothiazolecarboxylic acid: Lacks the ester group, which may affect its solubility and reactivity.

    5-(3-Phenylureido)-4-isothiazolecarboxylic acid ethyl ester: Similar but without the methyl group, which can influence its chemical properties.

Uniqueness

3-Methyl-5-(3-phenylureido)-4-isothiazolecarboxylic acid ethyl ester stands out due to the combination of its functional groups, which confer unique chemical and biological properties. The presence of the methyl group, phenylureido group, and ethyl ester together make it a versatile compound for various applications.

Properties

CAS No.

92376-38-0

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

ethyl 3-methyl-5-(phenylcarbamoylamino)-1,2-thiazole-4-carboxylate

InChI

InChI=1S/C14H15N3O3S/c1-3-20-13(18)11-9(2)17-21-12(11)16-14(19)15-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,15,16,19)

InChI Key

RJHNBVMEFCNKCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SN=C1C)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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